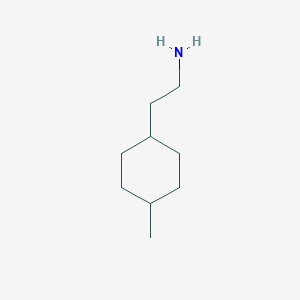
2-(4-Methylcyclohexyl)ethan-1-amine
Descripción
2-(4-Methylcyclohexyl)ethan-1-amine is a cyclohexane-substituted ethanamine derivative. The compound features a methyl group at the 4-position of the cyclohexane ring, imparting steric bulk and enhanced lipophilicity. Its molecular formula is C₈H₁₇N (base form) or C₈H₁₆ClNO as a hydrochloride salt, with a molecular weight of 177.68 g/mol in the salt form . The cyclohexyl group contributes to conformational rigidity and hydrophobic interactions, making it relevant in pharmaceutical and chemical synthesis contexts.
Propiedades
Número CAS |
408312-01-6 |
|---|---|
Fórmula molecular |
C9H19N |
Peso molecular |
141.25 |
Nombre IUPAC |
2-(4-methylcyclohexyl)ethanamine |
InChI |
InChI=1S/C9H19N/c1-8-2-4-9(5-3-8)6-7-10/h8-9H,2-7,10H2,1H3 |
Clave InChI |
QCSKBIWUXCCOHJ-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)CCN |
SMILES canónico |
CC1CCC(CC1)CCN |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Phenethylamine Derivatives (NBOMe Series)
Examples : 25C-NBOMe, 25B-NBOMe, 25I-NBOMe
- Structural Features : These compounds feature a phenethylamine backbone with halogen (Br, I) and methoxy substituents on the phenyl ring, as well as a 2-methoxybenzyl group.
- Key Differences: Substituents: NBOMe compounds are aromatic and planar due to halogen/methoxy groups, whereas 2-(4-methylcyclohexyl)ethan-1-amine has a non-aromatic, aliphatic cyclohexyl group. Bioactivity: NBOMe derivatives are potent psychedelics targeting serotonin receptors (5-HT₂A), while the methylcyclohexyl analogue’s rigidity and hydrophobicity may reduce receptor affinity but improve metabolic stability.
- Physicochemical Properties :
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Features |
|---|---|---|---|
| This compound | 177.68 (HCl salt) | ~2.5 (higher) | Lipophilic, rigid |
| 25I-NBOMe | 426.19 | ~3.8 | Polarizable aromatic, halogenated |
Heterocyclic Analogues
Examples :
- 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine (Histamine metabolite)
- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine (CAS 1247669-77-7)
- Key Differences :
- Imidazole/Triazole Substituents : Introduce nitrogen atoms capable of hydrogen bonding, enhancing solubility and enzyme interactions.
- Methylcyclohexyl Group : Lacks polar moieties, relying on hydrophobic interactions.
- Bioactivity : The imidazole derivative is a histamine metabolite, while triazole-containing compounds often exhibit antiviral or anticancer properties.
Aromatic and Substituted Cyclohexyl Analogues
Examples :
- 2-(4-Bromo-1H-indol-3-yl)ethan-1-amine (Psilocybin analogue)
- 2-(2,3,4-Trimethoxyphenyl)ethan-1-amine
- 2-(4-Methylphenoxy)cyclohexan-1-amine
- Phenoxy vs. Methylcyclohexyl: The phenoxy group in 2-(4-methylphenoxy)cyclohexan-1-amine adds polarity and aromaticity, contrasting with the purely aliphatic methylcyclohexyl group.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Est.) | Bioactivity Relevance |
|---|---|---|---|---|---|
| This compound | C₈H₁₇N | 177.68 (HCl salt) | 4-Methylcyclohexyl | ~2.5 | Hydrophobic interactions |
| 25I-NBOMe | C₁₈H₂₂INO₃ | 426.19 | 4-Iodo-2,5-dimethoxyphenyl | ~3.8 | Serotonin receptor agonist |
| 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine | C₆H₁₁N₃ | 125.17 | Imidazole | ~0.5 | Histamine metabolism |
| 2-(4-Bromo-1H-indol-3-yl)ethan-1-amine | C₁₀H₁₁BrN₂ | 239.11 | Bromoindole | ~2.1 | Psychedelic analogue |
| 2-(4-Methylphenoxy)cyclohexan-1-amine | C₁₃H₁₉NO | 205.30 | 4-Methylphenoxy | ~2.7 | Polar aromatic interactions |
Table 2: Substituent Effects on Bioactivity
| Substituent Type | Example Compound | Impact on Properties |
|---|---|---|
| Aliphatic (Methylcyclohexyl) | This compound | Increased lipophilicity, metabolic stability, reduced receptor specificity |
| Aromatic (NBOMe) | 25I-NBOMe | Enhanced receptor binding (5-HT₂A), psychedelic activity, higher polarity |
| Heterocyclic (Imidazole) | 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine | Hydrogen bonding, enzymatic interactions, solubility |
| Phenoxy | 2-(4-Methylphenoxy)cyclohexan-1-amine | Balanced lipophilicity/polarity, aromatic interactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


